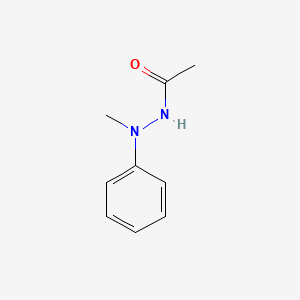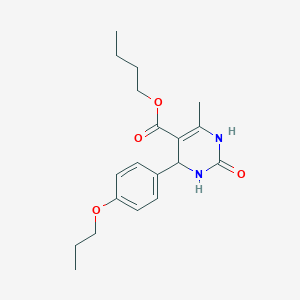![molecular formula C12H15Cl2NSi B11705367 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is an organic compound that features a dichlorinated aniline core with a trimethylsilyl-protected alkyne substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 3-(trimethylsilyl)prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,5-dichloroaniline is reacted with 3-(trimethylsilyl)prop-2-yn-1-yl bromide under the aforementioned conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Deprotection Reactions: Reagents like tetrabutylammonium fluoride (TBAF) in THF.
Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products with various substituents replacing the chlorine atoms.
Deprotection Reactions: The free alkyne derivative.
Coupling Reactions: Products with extended conjugation or additional functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline depends on its specific application
Alkyne Moiety: Can participate in click chemistry and other bioorthogonal reactions.
Aniline Core: Can interact with biological targets through hydrogen bonding and π-π interactions.
Dichloro Groups: Can influence the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloroaniline: Lacks the alkyne and trimethylsilyl groups, making it less versatile in synthetic applications.
3-(Trimethylsilyl)prop-2-yn-1-yl Bromide: Used as a precursor in the synthesis of the target compound.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: A structurally related compound with different substituents.
Uniqueness
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the combination of its dichloroaniline core and trimethylsilyl-protected alkyne, which provides a versatile platform for further functionalization and applications in various fields.
Eigenschaften
Molekularformel |
C12H15Cl2NSi |
|---|---|
Molekulargewicht |
272.24 g/mol |
IUPAC-Name |
2,5-dichloro-N-(3-trimethylsilylprop-2-ynyl)aniline |
InChI |
InChI=1S/C12H15Cl2NSi/c1-16(2,3)8-4-7-15-12-9-10(13)5-6-11(12)14/h5-6,9,15H,7H2,1-3H3 |
InChI-Schlüssel |
OJQFSXJUZIAHJR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCNC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)

![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)

![3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11705301.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)


![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705325.png)


![3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11705351.png)
